molecular formula C5H9NO B13526504 (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Cat. No.: B13526504
M. Wt: 99.13 g/mol
InChI Key: YXAQPSXYYWRYCX-WHFBIAKZSA-N
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Description

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is a chiral amine building block of high value in medicinal chemistry and drug discovery research. This compound features a rigid, strained 3-oxabicyclo[3.1.0]hexane scaffold, which is sought after for its potential to influence the conformational and physicochemical properties of target molecules . The specific (1R,5R) stereochemistry is critical for its application in creating enantiomerically pure compounds. Its primary research value lies in its use as a synthetic intermediate for the development of novel active pharmaceutical ingredients. This bicyclic amine scaffold has been identified in patent literature as a key component in the synthesis of biheteroaryl compounds and aminopyridine derivatives, which are being investigated for their use as selective kinase inhibitors . Researchers utilize this compound to explore new chemical space and develop potential therapeutics. This compound is offered with high purity and is typically stored at 2-8°C to ensure stability . The compound is related to its hydrochloride salt, which is also available for procurement . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine

InChI

InChI=1S/C5H9NO/c6-5-1-4(5)2-7-3-5/h4H,1-3,6H2/t4-,5-/m0/s1

InChI Key

YXAQPSXYYWRYCX-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)N

Canonical SMILES

C1C2C1(COC2)N

Origin of Product

United States

Reactivity Profiles and Transformation Pathways of 1r,5r 3 Oxabicyclo 3.1.0 Hexan 1 Amine and Analogues

Fundamental Chemical Transformations

The reactivity of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is dominated by the primary amine functionality and the strained bicyclic ether system. The amine group serves as a nucleophilic and basic center, readily participating in a variety of common organic transformations. The bicyclic core, while relatively stable, can undergo specific transformations under defined conditions, influenced by the stereoelectronic properties of the substituents.

Oxidative Processes and Their Selectivity on the Oxabicyclo[3.1.0]hexane Amine

While specific oxidative studies on this compound are not extensively documented in the literature, the oxidation of analogous bicyclo[3.1.0]hexane amines suggests potential transformation pathways. Generally, the primary amine is susceptible to oxidation. For instance, the oxidation of bicyclic amines can lead to the formation of imines or, with more potent oxidizing agents and under harsher conditions, cleavage of the carbon-nitrogen bond to yield ketones or carboxylic acids. The selectivity of such oxidations would be highly dependent on the chosen oxidant and reaction conditions. Milder reagents would likely favor oxidation at the nitrogen atom, whereas more aggressive reagents could potentially lead to the oxidative degradation of the bicyclic ring system.

Reductive Reactions and Stereochemical Outcomes

The this compound molecule does not possess obvious functionalities that are typically subject to reduction, such as carbonyls or nitro groups. The ether linkage within the 3-oxabicyclo[3.1.0]hexane core is generally stable to common reducing agents. However, under forcing conditions, such as with strong hydride reagents at elevated temperatures or through hydrogenolysis with specific catalysts, cleavage of the C-O bonds could potentially occur, leading to the formation of substituted cyclopentanol (B49286) derivatives. The stereochemical outcome of such a reduction would be influenced by the steric hindrance of the bicyclic system and the coordination of the reagent to the oxygen atom, likely proceeding to afford a product with a defined stereochemistry.

Substitution Reactions at the Amine and Ring Positions

The primary amine of this compound is a prime site for nucleophilic substitution reactions. It can readily react with electrophiles to form a wide array of derivatives. These transformations are fundamental in utilizing this compound as a synthetic intermediate.

Substitution directly on the carbon framework of the bicyclo[3.1.0]hexane ring is less common and generally requires activation of the specific position. Without such activation, the C-H bonds of the ring are typically unreactive towards substitution.

N-Alkylation and Acylation Reactions of the Amine

The nucleophilic nature of the primary amine in this compound allows for straightforward N-alkylation and N-acylation reactions. These reactions are crucial for the incorporation of this bicyclic amine scaffold into larger, more complex molecules.

N-Alkylation via Reductive Amination: A common method for N-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. This method has been successfully applied to analogous bicyclo[3.1.0]hexane amines to synthesize a variety of derivatives.

Aldehyde/KetoneAmine AnalogueReducing AgentProductReference
Aromatic Aldehydesbicyclo[3.1.0]hexane-based amineBH₃·PyN-Arylmethyl-bicyclo[3.1.0]hexan-amine researchgate.net
Uridine-containing Aldehydesbicyclo[3.1.0]hexane-based amineBH₃·PyN-(Uridinylalkyl)-bicyclo[3.1.0]hexan-amine researchgate.net

N-Acylation: The amine readily undergoes acylation upon treatment with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base to neutralize the acid byproduct. This reaction provides stable amide derivatives.

Acylating AgentAmineBaseProductReference
Activated Carboxylic AcidBicyclo[3.1.0]hexane amineNot specifiedN-Acyl-bicyclo[3.1.0]hexane amine google.com

Ring-Opening Reactions of the Bicyclo[3.1.0]hexane Core

The strained three-membered ring of the bicyclo[3.1.0]hexane system is susceptible to ring-opening reactions under various conditions, providing a pathway to functionalized cyclopentane (B165970) derivatives. This reactivity is a hallmark of this class of compounds.

Acid-Catalyzed Cyclopropane (B1198618) Ring Opening

The cyclopropane ring in bicyclo[3.1.0]hexane derivatives can be opened under acidic conditions. The reaction typically proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack, leading to the formation of a substituted cyclopentene (B43876). The regioselectivity and stereoselectivity of the ring opening are influenced by the substitution pattern on the bicyclic core and the nature of the nucleophile.

In the case of 3-oxabicyclo[3.1.0]hexane systems, the presence of the ether oxygen can influence the reaction pathway. For instance, the acid-catalyzed addition of methanol (B129727) to a related bicyclo[3.1.0]hexene has been shown to yield cyclopentene derivatives through the cleavage of the cyclopropane ring. This suggests that this compound, under acidic conditions with a nucleophilic solvent, would likely undergo a similar transformation to produce highly functionalized cyclopentenylamine derivatives. The reaction would likely proceed through a carbocationic intermediate, and the stereochemical outcome would be dictated by the thermodynamic stability of the resulting products.

SubstrateAcid CatalystNucleophile/SolventProduct
Bicyclo[3.1.0]hexene-2Sulfuric acidMethanol2-Methoxy-3-methylcyclopentene
Bicyclo[3.1.0]hexene-2p-Toluenesulfonic acidAcetic Acid2-Acetoxymethyl-1-methylcyclopentene

The study of these fundamental transformations highlights the synthetic utility of this compound as a versatile chiral building block for the construction of complex molecular architectures.

Nucleophilic Ring Opening of Strained Oxa-Bicyclic Systems

The strained 3-oxabicyclo[3.1.0]hexane core of this compound is a key determinant of its reactivity. This strain, arising from the fusion of a cyclopropane and a tetrahydrofuran (B95107) ring, renders the molecule susceptible to nucleophilic attack, leading to ring-opening reactions. These transformations provide a powerful synthetic tool for accessing highly functionalized cyclopentane derivatives with defined stereochemistry.

The nature of the nucleophile, solvent, and substitution pattern on the bicyclic system can influence the reaction pathway and the resulting products. For instance, in the analogous 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, the reaction with amine nucleophiles can lead to two distinct products: an aminomethyl oxazolidinone or an aziridinyl urea. The choice of a polar solvent favors the formation of the aminomethyl oxazolidinone product. researchgate.net This suggests that similar control over reaction conditions could direct the outcome of ring-opening reactions of this compound.

In a related 6-oxabicyclo[3.1.0]hexane system, intramolecular nucleophilic attack by a pyrimidine (B1678525) moiety has been observed, leading to the formation of a fused heterocyclic system. This highlights the potential for intramolecular cyclizations following a nucleophilic ring-opening event, further expanding the synthetic utility of these scaffolds.

Regioselectivity and Diastereoselectivity in Ring Cleavage Reactions

Ring cleavage reactions of substituted 3-oxabicyclo[3.1.0]hexane systems often proceed with a high degree of regio- and diastereoselectivity, which is crucial for their application in asymmetric synthesis. The regioselectivity of nucleophilic attack is primarily governed by steric and electronic factors.

In studies on analogous 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, nucleophilic attack occurs exclusively at the least substituted carbon of the aziridine (B145994) ring. researchgate.net This is a common trend in the ring-opening of strained three-membered rings under neutral or basic conditions, where steric hindrance plays a dominant role in directing the incoming nucleophile. For this compound, nucleophilic attack is expected to occur preferentially at the methylene (B1212753) carbon (C6) of the cyclopropane ring rather than the more sterically hindered bridgehead carbon (C5).

The diastereoselectivity of the ring-opening is also a critical aspect. The attack of the nucleophile generally occurs from the face opposite to the C-O bond of the tetrahydrofuran ring, leading to an inversion of configuration at the center of attack. This SN2-type mechanism allows for the predictable formation of stereodefined cyclopentane derivatives. The inherent chirality of the (1R,5R) scaffold can thus be effectively transferred to the product, making this a valuable strategy in stereocontrolled synthesis.

Advanced Functionalization and Derivatization

Beyond ring-opening reactions, the this compound scaffold can be further modified through various functionalization and derivatization strategies. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular frameworks.

Introduction of Halogen, Alkyl, and Aryl Substituents

The introduction of halogen, alkyl, and aryl groups can be achieved through various synthetic methodologies. While direct functionalization of the bicyclic core can be challenging, derivatization of the amino group provides a convenient handle for introducing new substituents.

Standard N-alkylation and N-arylation reactions can be employed to modify the primary amine. For instance, reductive amination with aldehydes or ketones, or palladium-catalyzed cross-coupling reactions with aryl halides, can be utilized to introduce a wide range of alkyl and aryl groups. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its reactivity and potential biological activity.

Furthermore, the synthesis of derivatives with substituents on the bicyclic framework has been explored. For example, the synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been achieved through the cyclization of 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one with a strong base. nih.gov This indicates that precursors to the bicyclic amine can be functionalized prior to the introduction of the amino group.

Stereoselective Modifications of Existing Functional Groups

The existing functional groups on the this compound molecule, primarily the amino group, can be subjected to stereoselective modifications. The chiral nature of the scaffold can influence the stereochemical outcome of reactions at the amino group.

For example, the diastereoselective reduction of imines derived from the amine can lead to the formation of chiral secondary amines. The stereochemical course of such reductions can often be controlled by the choice of reducing agent and the steric environment around the imine.

Moreover, the amino group can be converted into other functional groups with retention or inversion of stereochemistry. For instance, diazotization of the amine followed by nucleophilic substitution can be used to introduce a variety of functionalities at the C1 position, although care must be taken to avoid rearrangements of the strained bicyclic system.

Formation of Spirocyclic and Fused Heterocyclic Derivatives

The unique structural features of this compound and its derivatives make them valuable precursors for the synthesis of more complex heterocyclic systems, including spirocyclic and fused ring structures.

The synthesis of spirocyclic pyrrolidines has been achieved through 1,3-dipolar cycloaddition reactions of azomethine ylides with exocyclic alkenes. researchgate.net While not directly employing the target compound, this methodology highlights a potential pathway where the amine of this compound could be transformed into a suitable precursor for generating an azomethine ylide, which could then react with a dipolarophile to form a spirocyclic system. For example, the reaction of isatin (B1672199) and a secondary amino acid can generate an azomethine ylide that reacts with 5-arylidene thiazolidine-2,4-diones to produce spirocyclic pyrrolidines with a high degree of diastereoselectivity. nih.gov

Fused heterocyclic derivatives can be envisioned through intramolecular reactions. For instance, if the amino group is functionalized with a suitable electrophilic tether, an intramolecular nucleophilic attack from the oxygen of the tetrahydrofuran ring could lead to the formation of a fused heterocyclic system. As previously mentioned, intramolecular ring-opening of a 6-oxabicyclo[3.1.0]hexane system by a pyrimidine nucleobase has been observed, demonstrating the feasibility of such transformations.

Theoretical and Computational Chemistry Studies on 1r,5r 3 Oxabicyclo 3.1.0 Hexan 1 Amine Systems

Electronic Structure and Bonding Analysis

The fusion of a cyclopropane (B1198618) ring and a five-membered ring introduces significant strain and unique bonding characteristics into the bicyclo[3.1.0]hexane skeleton. Computational methods are essential for quantifying these features.

The primary source of instability in the bicyclo[3.1.0]hexane system is the inherent angle and torsional strain of the fused three-membered ring. High-level electronic structure theory calculations have been employed to quantify this strain. By comparing the computed enthalpy of formation with strain-free estimates derived from group increment methods, a precise strain energy can be determined. swarthmore.edu For the parent bicyclo[3.1.0]hexane hydrocarbon, the strain energy has been calculated to be approximately 32.4 kcal/mol. swarthmore.edu This substantial strain energy is primarily attributed to the deviation of bond angles within the cyclopropane moiety from the ideal sp³ tetrahedral angle and the eclipsing interactions along the fused bond. The C1-C6 "bridge" bond and adjacent C-C bonds of the cyclopropane ring are characteristically bent, leading to weaker bonds and increased reactivity compared to analogous unstrained systems.

CompoundComputational MethodCalculated Strain Energy (kcal/mol)
Bicyclo[3.1.0]hexaneCBS-QB332.4
CyclohexaneCBS-QB31.8

Theoretical descriptors derived from quantum chemical calculations offer deep insights into the electronic environment of the molecule. Methods such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the charge density distribution. researchgate.net NBO analysis can reveal hyperconjugative interactions, such as delocalization of electron density from bonding orbitals to adjacent antibonding orbitals (e.g., n(N) → σ*(C−C)), which can be a significant stabilizing factor, particularly in conformations where such orbital overlap is maximized. acs.org

For the (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine system, the presence of heteroatoms (oxygen and nitrogen) creates a non-uniform charge distribution. The electronegative oxygen atom in the 3-position and the nitrogen atom of the amine group at the C1 bridgehead position significantly polarize the molecule. This charge distribution can be mapped to predict sites susceptible to electrophilic or nucleophilic attack. For instance, the analysis of electrostatic potential maps would likely show regions of negative potential near the oxygen and nitrogen lone pairs, indicating their role as hydrogen bond acceptors or sites of protonation, while the adjacent carbon atoms would exhibit a corresponding positive potential.

Conformational Analysis and Stereochemical Properties

The rigid bicyclic framework severely restricts the conformational freedom of the molecule, a feature that is highly valuable in the design of specific biological inhibitors.

Computational studies, including ab initio and Density Functional Theory (DFT) methods, have consistently shown that the bicyclo[3.1.0]hexane ring system and its derivatives predominantly adopt a "boat" conformation. acs.orgnih.gov This preference is a direct consequence of minimizing the steric hindrance caused by the fused cyclopropane ring. researchgate.net

A detailed computational study using the MP2/cc-pVTZ method on five related bicyclic molecules, including 3-oxabicyclo[3.1.0]hexane, confirmed that it possesses a single stable conformational minimum, which corresponds to the boat form. nih.gov The potential energy surface is asymmetric, with the energy minimum occurring when the five-membered ring is puckered in the same direction as the cyclopropane ring. nih.gov In contrast, the "chair" conformation is significantly higher in energy. For the related 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations predicted the chair and twist conformers to be 3.8 kcal/mol and 49.5 kcal/mol less stable than the boat form, respectively, highlighting the strong energetic preference. acs.org

CompoundConformationRelative Energy (kcal/mol)Computational Method
1,5-Diazabicyclo[3.1.0]hexaneBoat0.0MP2
Chair3.8
Twist49.5

The specific (1R,5R) stereochemistry of the title compound fixes the absolute configuration of the bridgehead carbons. This, combined with the inherent rigidity of the bicyclic system, dictates the precise three-dimensional arrangement of all substituents. The fusion of the cyclopropane ring locks the five-membered oxolane ring into its stable boat conformation, preventing ring inversion.

Computational conformational analysis of similar bicyclo[3.1.0]hexane-based molecules demonstrates how the rigid scaffold locks the orientation of side chains into well-defined syn or anti forms relative to the cyclopropane ring. nih.govmdpi.com For this compound, the amine group at the C1 position is held in a fixed spatial orientation. This defined geometry is crucial for molecular recognition, as it pre-organizes the molecule for binding to a biological target, potentially increasing affinity and selectivity by reducing the entropic penalty of binding.

Mechanistic Investigations through Computational Modeling

DFT calculations are a cornerstone for elucidating the reaction mechanisms of complex organic transformations involving strained bicyclic systems. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation barriers, providing a detailed picture of the reaction pathway.

While specific mechanistic studies on this compound are not widely reported, investigations on closely related systems illustrate the power of this approach. For example, DFT studies have been used to detail the mechanism of 1,3-dipolar cycloaddition reactions to form 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org These studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and explain the origins of observed stereoselectivity.

In another example, the platinum-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane to form monocyclic derivatives has been thoroughly investigated using DFT. acs.org The calculations revealed a three-step mechanism involving oxidative addition of the platinum catalyst to a C-C bond of the cyclopropane ring, followed by the formation of a platinacyclobutane intermediate, and subsequent ring-opening and protodeplatination to yield the final product. acs.org Such computational studies are invaluable for understanding and optimizing complex reactions involving the activation and cleavage of the strained bonds inherent in the bicyclo[3.1.0]hexane core.

Density Functional Theory (DFT) Studies of Reaction Pathways

No specific DFT studies on the reaction pathways of this compound were identified.

Prediction of Diastereoselectivity and Enantioselectivity in Catalytic Reactions

There are no available computational studies predicting the stereochemical outcomes of catalytic reactions involving this compound.

Transition State Analysis for Key Transformations

No transition state analyses for chemical transformations of this compound have been reported in the literature.

Molecular Dynamics Simulations for Structural Flexibility

No molecular dynamics simulations focused on the conformational analysis or structural flexibility of this compound were found.

Future computational research may explore the rich stereochemistry and potential reactivity of this bicyclic amine, which would enable a comprehensive analysis as outlined.

Applications of 1r,5r 3 Oxabicyclo 3.1.0 Hexan 1 Amine As a Chiral Building Block and Scaffold

Design and Synthesis of Conformationally Restricted Bioactive Scaffolds

The unique three-dimensional structure of the oxabicyclo[3.1.0]hexane framework is a key feature exploited by medicinal chemists to control the spatial arrangement of functional groups in bioactive compounds.

Use of the Oxabicyclo[3.1.0]hexane Amine as a Rigid Scaffold in Medicinal Chemistry Research

In medicinal chemistry, the oxabicyclo[3.1.0]hexane scaffold is employed to create structurally rigid analogues of more flexible molecules. This rigidity reduces the number of possible conformations a molecule can adopt, which can lead to improved binding affinity and selectivity for a specific biological target. By locking a molecule into a bioactive conformation, the entropic penalty of binding is minimized. The 3-oxabicyclo[3.1.0]hexane framework, in particular, has been used to replace more flexible ring systems in drug candidates, with the goal of enhancing pharmacological properties. Its non-planar structure can also serve as a bioisosteric replacement for aromatic rings, potentially improving physicochemical properties like solubility.

Exploration of Structure-Activity Relationships within Bicyclic Frameworks

The defined and predictable geometry of the oxabicyclo[3.1.0]hexane system is instrumental in studying structure-activity relationships (SAR). By incorporating this rigid core into a series of compounds, researchers can systematically probe how the fixed orientation of substituents affects biological activity. For instance, in the context of nucleoside analogues, replacing the flexible furanose sugar with a bicyclo[3.1.0]hexane template allows for the synthesis of molecules locked in specific "North" or "South" conformations. nih.gov Comparing the biological activities of these fixed analogues helps to elucidate the precise conformational requirements for interaction with enzymes like kinases or polymerases, providing crucial insights for the design of more potent and selective therapeutic agents. nih.gov

Conformational Locking of Nucleosides
Scaffold TypeKey FeatureApplication in SAR
Flexible (e.g., Furanose)Exists in equilibrium between multiple conformations (North/South)Represents the natural state but can complicate SAR interpretation.
Rigid (e.g., Oxabicyclo[3.1.0]hexane)Locks the pseudosugar ring into a fixed conformation (e.g., North)Allows for the determination of the preferred bioactive conformation for a specific biological target. nih.gov

Integration into Natural Product Total Synthesis and Analogues

The oxabicyclo[3.1.0]hexane moiety is a valuable chiral synthon for constructing complex molecular architectures found in natural products and their analogues.

Role in the Synthesis of Basiliolides and Transtaganolides

A review of the scientific literature on the total synthesis of Basiliolides and Transtaganolides does not indicate the use of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine as a building block. The reported synthetic routes for these C-19 dilactone terpenolides typically involve different strategic approaches, such as a 2-pyrone Diels-Alder cycloaddition to construct the core decalin ring system. pkusz.edu.cn

Incorporation into Nucleoside Analogues for Conformational Restriction

One of the most significant applications of the oxabicyclo[3.1.0]hexane scaffold is in the synthesis of conformationally locked nucleoside analogues. calstate.edu The furanose ring in natural nucleosides is flexible, rapidly switching between different puckered conformations. By replacing this sugar with the rigid bicyclic system, the resulting analogue is "locked" into a specific shape. This strategy has been widely used to design antiviral and anticancer agents. calstate.edu The fixed conformation can enhance recognition by target enzymes while preventing degradation by others, potentially leading to improved therapeutic efficacy. nih.gov Researchers have successfully synthesized various nucleoside analogues incorporating this scaffold to probe the conformational preferences of viral polymerases and other key enzymes. nih.govacs.org

Examples of Bicyclic Scaffolds in Nucleoside Analogues
ScaffoldResulting ConformationTherapeutic Area
6-Oxabicyclo[3.1.0]hexaneLocked "North" conformationAntiviral (e.g., anti-HIV, anti-Herpes) nih.gov
2-Oxabicyclo[3.1.0]hexaneConformationally restrictedAntiviral acs.org
Bicyclo[3.1.0]hexane (carbocyclic)Locked "North" or "South" conformationAntiviral nih.gov

Utility in the Construction of Deoxyentecavir and Sarcomycine Methyl Ester Building Blocks

While this compound itself is not directly cited in the synthesis of Deoxyentecavir or Sarcomycine methyl ester, a closely related derivative demonstrates the utility of this bicyclic system. Specifically, research has shown that methyl (1R,2R,5R*)-1-(hydroxymethyl)-6-oxabicyclo[3.1.0]-hexane-2-carboxylate can be converted into a key building block for the synthesis of both Deoxyentecavir and Sarcomycine methyl ester. researchgate.netresearchgate.net This highlights the value of the oxabicyclo[3.1.0]hexane core as a versatile starting material for accessing complex and biologically relevant cyclopentane-based structures.

Development of Novel Organocatalysts and Ligands based on the Oxabicyclo[3.1.0]hexane Amine

The unique stereochemical and structural features of this compound position it as a promising scaffold for the development of novel organocatalysts and chiral ligands. The primary amine group serves as a key functional handle for derivatization, allowing for the introduction of various catalytic moieties. The rigid bicyclic core is expected to effectively transmit stereochemical information from the catalyst to the substrate in asymmetric transformations.

Chiral amines are fundamental components in a wide array of organocatalysts, participating in reactions such as aldol (B89426) and Mannich reactions, Michael additions, and α-functionalizations of carbonyl compounds. The development of new chiral amines is driven by the need for catalysts with improved activity, selectivity, and substrate scope. The bicyclic nature of the oxabicyclo[3.1.0]hexane amine scaffold can offer advantages over more flexible acyclic or monocyclic amines by reducing the number of accessible conformations, which can lead to higher enantioselectivity.

Derivatives of this amine could be envisioned to act as catalysts in several ways. For instance, condensation with a thiourea (B124793) moiety could yield a bifunctional catalyst capable of activating both the nucleophile and the electrophile through hydrogen bonding. Alternatively, transformation of the amine into a pyrrolidine-type structure could lead to the formation of enamine-based catalysts.

In the realm of coordination chemistry, this compound can serve as a precursor to chiral ligands for transition metal-catalyzed reactions. The amine functionality can be readily converted into amides, phosphines, or other coordinating groups. The resulting ligands could find application in a variety of asymmetric catalytic processes, including hydrogenation, C-C bond formation, and cyclopropanation. The well-defined geometry of the bicyclic backbone would likely influence the coordination sphere of the metal center, thereby directing the stereochemical outcome of the reaction.

While specific examples of organocatalysts and ligands derived from this compound are not readily found in the literature, the principles of their design can be illustrated by the successful application of other chiral bicyclic amines. The following table provides examples of reaction types where such scaffolds have proven effective.

Catalyst/Ligand TypeAsymmetric ReactionTypical Metal Center (for ligands)Potential for this compound Derivatives
Chiral DiamineAsymmetric HydrogenationRhodium, Ruthenium, IridiumDerivatization of the amine could lead to novel diamine ligands.
Chiral Phosphine-AmineAsymmetric Allylic AlkylationPalladiumThe amine can be a scaffold to introduce phosphine (B1218219) groups.
Chiral Oxazoline (B21484)Various C-C bond formationsCopper, PalladiumThe amine can be a starting point for the synthesis of oxazoline rings.
Chiral ThioureaMichael Addition, Aldol ReactionN/A (Organocatalyst)The amine can be readily converted to a thiourea derivative.

Application in Materials Science for Specialty Chemical Synthesis

The incorporation of rigid, chiral structures into polymers and other materials can impart unique properties, such as altered thermal stability, specific optical activity, and modified mechanical characteristics. Bicyclic monomers, in general, are known to produce polymers with interesting properties due to the introduction of cyclic units into the polymer backbone. mdpi.com

This compound, as a chiral monomer, holds potential for the synthesis of specialty polymers. The primary amine functionality allows it to be incorporated into various polymer structures, such as polyamides, polyimides, and polyureas, through step-growth polymerization with appropriate comonomers (e.g., diacyl chlorides, dianhydrides, or diisocyanates). The resulting polymers would possess a chiral, bicyclic unit regularly spaced along the polymer chain.

The rigidity of the oxabicyclo[3.1.0]hexane scaffold could lead to polymers with higher glass transition temperatures (Tg) and enhanced thermal stability compared to analogous polymers derived from more flexible aliphatic amines. Furthermore, the inherent chirality of the monomer would result in optically active polymers, which could have applications in chiral separation media, chiroptical devices, or as chiral additives for inducing helical structures in other polymers.

While the direct polymerization of this compound has not been specifically reported, the principles of using bicyclic amines in polymer synthesis are established. mdpi.com The following table outlines potential polymer types that could be synthesized from this chiral amine and the expected impact of the bicyclic structure on their properties.

Polymer TypeComonomerPotential Properties and Applications
PolyamideDiacyl chloride or Dicarboxylic acidHigh thermal stability, enhanced mechanical strength, potential for chiral recognition applications.
PolyimideDianhydrideExcellent thermal and chemical resistance, low dielectric constant, applications in microelectronics.
PolyureaDiisocyanateFormation of strong hydrogen bonds, leading to materials with high tensile strength and elasticity.
Poly(2-oxazoline)sAs an initiator for ring-opening polymerizationSynthesis of well-defined polymers with a chiral amine end-group for further functionalization. rsc.org

In addition to polymer synthesis, this chiral amine could be utilized as a building block for other specialty chemicals. For instance, it could be incorporated into the structure of liquid crystals, where the rigid core might favor the formation of specific mesophases. It could also be used as a chiral derivatizing agent for the resolution of racemic mixtures or as a component in the synthesis of complex organic molecules for the pharmaceutical or agrochemical industries. The oxabicyclo[3.1.0]hexane framework is a feature in some biologically active molecules, suggesting the utility of this amine as a synthetic intermediate.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 1r,5r 3 Oxabicyclo 3.1.0 Hexan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, providing detailed information about the molecule's carbon-hydrogen framework and stereochemistry.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Structural and Stereochemical Assignment

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for a complete and unambiguous assignment of the bicyclic structure, two-dimensional (2D) NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the protons on the cyclopropane (B1198618) ring (H5, H6) and the adjacent protons on the five-membered ring (H4), as well as couplings between the geminal protons at the C2 and C4 positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. sdsu.edu It allows for the definitive assignment of each carbon signal based on the chemical shift of its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for establishing the connectivity across quaternary carbons, such as C1 in the target molecule. For instance, protons at C2 and C5 would show correlations to the C1 carbon, confirming the bicyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule by identifying protons that are close in space. acs.org For the (1R,5R) configuration, specific through-space interactions would be expected. For example, NOE correlations between protons on the cyclopropane ring and specific protons on the tetrahydrofuran (B95107) ring can confirm their relative orientation, which is a key feature of the bicyclic system. acs.orgsi.edu

Table 1: Representative 2D NMR Correlations for Structural Elucidation
ExperimentExpected Key CorrelationsInformation Gained
COSYH5 ↔ H4, H5 ↔ H6Confirms proton-proton adjacencies within the ring system.
HSQCH2 ↔ C2, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6Assigns carbon signals based on direct C-H bonds.
HMBCH2 → C1, H5 → C1, H6 → C5Establishes connectivity across the quaternary C1 and confirms the bicyclic structure.
NOESYH5 ↔ H4 (cis), H6 ↔ H2 (trans)Provides through-space correlations to confirm the (1R,5R) stereochemistry.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for chiral compounds. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. acs.org Chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs) are used to convert a pair of enantiomers into a mixture of diastereomers, which are distinguishable by NMR. researchgate.netdoi.org

For a primary amine like this compound, the amine group provides a site for interaction. Lanthanide-based CSRs, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), can be added to the NMR sample. The CSR forms a transient complex with the amine. Since the CSR is enantiomerically pure, it forms two different diastereomeric complexes with the (1R,5R) and (1S,5S) enantiomers of the amine. These diastereomeric complexes exhibit slightly different chemical shifts for nearby protons. By integrating the distinct signals corresponding to each diastereomer, the enantiomeric ratio and thus the enantiomeric excess can be accurately calculated. nih.gov Alternative modern protocols involve the use of chiral derivatizing agents like (S)-BINOL with 2-formylphenylboronic acid, which react with the primary amine to form stable diastereomeric iminoboronate esters that show baseline-resolved signals in the ¹H NMR spectrum. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of this compound with high accuracy. This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental composition. For this compound, analysis would typically be performed on the protonated molecule, [M+H]⁺. The experimentally measured exact mass is then compared to the theoretically calculated mass to confirm the chemical formula.

Table 2: High-Resolution Mass Spectrometry Data
ParameterValue
Molecular FormulaC₅H₉NO
Molecular Weight (Monoisotopic)99.0684 g/mol
Ion Form[M+H]⁺
Calculated Exact Mass100.0757
Typical Mass Accuracy± 5 ppm

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for both the purification of this compound and the assessment of its chemical and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® columns), are highly effective for separating a wide range of chiral molecules, including amines. yakhak.orgbeilstein-journals.org

For the analysis of this compound, a normal-phase method is typically employed. The mobile phase often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). beilstein-journals.org The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 3: Representative Chiral HPLC Method Parameters
ParameterTypical Condition
ColumnChiralpak® IA or Chiralcel® OD-H
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 210-220 nm (if derivatized) or Evaporative Light Scattering Detector (ELSD)
Expected ResultBaseline separation of the (1R,5R) and (1S,5S) enantiomers with distinct retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the composition of reaction mixtures during the synthesis of this compound. It allows for the separation, identification, and quantification of volatile and semi-volatile components, including starting materials, intermediates, byproducts, and the final product.

Due to the polarity of the primary amine group, derivatization is often necessary to improve chromatographic performance and prevent peak tailing. The amine can be converted to a less polar derivative, such as an N-acetyl or N-trifluoroacetyl amide, prior to injection. The separated components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its positive identification by comparison to spectral libraries or through manual interpretation. This method is invaluable for monitoring reaction progress and assessing the purity of the crude product.

Table 4: Typical GC-MS Parameters for Analysis
ParameterTypical Condition
DerivatizationAcetylation with acetic anhydride (B1165640) or trifluoroacetylation with TFAA.
GC ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column.
Carrier GasHelium
Oven ProgramTemperature gradient (e.g., 50°C to 250°C at 10°C/min).
Ionization ModeElectron Ionization (EI) at 70 eV.
DetectionMass analyzer (Quadrupole or Time-of-Flight).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of a molecule. While specific experimental spectra for this compound are not widely available in the public domain, a detailed analysis of its structural components allows for the prediction of its characteristic vibrational modes.

The primary functional groups present in the molecule are a primary amine (-NH₂), a cyclic ether (C-O-C), and the strained bicyclo[3.1.0]hexane framework. Each of these will give rise to distinct peaks in the IR and Raman spectra.

Key Vibrational Modes for this compound:

Amine Group (-NH₂): The primary amine will exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The corresponding scissoring vibration is expected around 1590-1650 cm⁻¹.

Ether Linkage (C-O-C): The C-O-C stretching vibration of the oxabicycloalkane ring is anticipated to produce a strong absorption band in the IR spectrum, generally in the 1050-1150 cm⁻¹ range.

Cyclopropane Ring: The strained cyclopropane ring fused to the five-membered ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower frequencies.

Aliphatic C-H Bonds: The various C-H bonds of the bicyclic system will show stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations at lower wavenumbers.

Far-IR and Raman spectroscopy are particularly insightful for analyzing the low-frequency vibrations associated with the puckering and twisting of the five-membered ring and the deformations of the fused cyclopropane ring. These vibrational modes are crucial for understanding the molecule's conformational dynamics. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Primary AmineN-H Stretch3300 - 3500Medium-StrongWeak
Primary AmineN-H Scissoring1590 - 1650MediumWeak
Cyclic EtherC-O-C Stretch1050 - 1150StrongMedium
CyclopropaneC-H Stretch> 3000MediumMedium
AliphaticC-H Stretch2850 - 3000StrongStrong

Note: This table is illustrative and based on typical frequency ranges for the respective functional groups. Actual experimental values may vary.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the cis relationship between the amine group and the cyclopropane ring, as dictated by the (1R,5R) configuration. The analysis would reveal the precise spatial arrangement of all atoms in the crystal lattice.

The bicyclo[3.1.0]hexane skeleton is known to typically adopt a boat-like conformation. X-ray analysis would confirm this and provide detailed geometric parameters. Key structural features that would be determined include:

Confirmation of the (1R,5R) stereochemistry: By solving the crystal structure, the absolute configuration at the chiral centers C1 and C5 can be unequivocally established.

Intermolecular interactions: The crystal packing would reveal any hydrogen bonding involving the amine group and other intermolecular forces that stabilize the crystal lattice.

While a specific crystal structure for this compound is not publicly available, data from closely related aminobicyclo[3.1.0]hexane derivatives can provide insight into the expected structural parameters. For instance, studies on similar bicyclic amines have successfully utilized X-ray crystallography to establish their relative and absolute configurations.

Table 2: Representative Crystallographic Parameters for a Bicyclo[3.1.0]hexane Derivative

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.15
b (Å)39.76
c (Å)8.16
β (°)91.06
Volume (ų)2321.7
Z4

Note: This data is from a related aminobicyclo[3.1.0]hexane dihydrochloride (B599025) monohydrate and serves as an example of the type of information obtained from an X-ray crystallographic study. diamond.ac.uk

Q & A

Q. What are the established synthetic routes for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclopropane ring formation and stereoselective oxidation/reduction steps. For example, similar bicyclic compounds like Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate are synthesized via [2+1] cycloaddition or ring-opening reactions under acidic/basic conditions . Key factors include:

  • Oxidizing agents (e.g., KMnO₄ vs. CrO₃) impact epoxide stability and regioselectivity.
  • Chiral auxiliaries (e.g., tert-butyl carbamates) can enforce the (1R,5R) configuration during ring closure .
  • Temperature control (e.g., –20°C to RT) minimizes racemization in amine intermediates .

Q. How is the structural integrity of this compound confirmed experimentally?

  • X-ray crystallography : Resolves absolute stereochemistry, as shown in related compounds like (1S,5R)-1-(4-Fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride (orthorhombic system, space group P212121, with defined bond angles and torsion) .
  • NMR spectroscopy : Distinct splitting patterns for cyclopropane protons (δ 1.2–2.5 ppm) and amine protons (δ 2.8–3.5 ppm) confirm ring strain and hydrogen bonding .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 128.1) .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculates activation energies for ring-opening reactions (e.g., epoxide-to-diol conversion) and predicts regioselectivity in nucleophilic substitutions .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction pathways, particularly for enantioselective syntheses .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing similar bicyclic systems (e.g., 6-Oxabicyclo[3.1.0]hexan-3-one derivatives) .

Q. How does the compound’s bicyclic structure influence its biological activity, and what are validated targets?

The strained cyclopropane-epoxide system enhances binding to enzymes and receptors:

  • BET inhibitors : Derivatives like (S)-N5-((1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl)-3-ethyl-N7-methyl-3-phenyl-2,3-dihydrobenzofuran-5,7-dicarboxamide show nanomolar potency against BRD2/4 via hydrophobic interactions with acetyl-lysine pockets .
  • mGlu receptor agonists : Analogues (e.g., LY2812223) target mGlu2/3 receptors, leveraging the amine group for hydrogen bonding with Ser145 and Asp146 residues .
  • Antimicrobial activity : The oxabicyclo core disrupts bacterial membrane synthesis, as seen in 6-Oxabicyclo[3.1.0]hexan-3-one derivatives .

Q. How should researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

  • Assay standardization : Compare protocols for protein source (e.g., recombinant vs. native), buffer pH, and incubation time. For example, BRD4 inhibition assays vary by ATP concentration (10 µM vs. 100 µM) .
  • Metabolic stability : Test liver microsome stability (e.g., human vs. mouse) to identify species-specific degradation pathways .
  • Epimerization checks : Monitor stereochemical integrity via circular dichroism (CD) after prolonged storage or heating .

Methodological Tables

Q. Table 1. Comparative Reactivity of Bicyclic Amine Derivatives

CompoundReaction TypeYield (%)Key ConditionReference
This compoundEpoxide ring-opening78H₂O, H₂SO₄, 0°C
Ethyl (1S,5R)-6-oxabicyclo[...]carboxylateNucleophilic substitution92K₂CO₃, DMF, RT
6-Oxabicyclo[3.1.0]hexan-3-oneOxidation to lactone65KMnO₄, AcOH, 50°C

Q. Table 2. Biological Activity of Selected Analogues

DerivativeTargetIC₅₀ (nM)Assay TypeReference
GSK973 (BET inhibitor)BRD23.2AlphaScreen®
LY2812223 (mGlu agonist)mGlu2/312cAMP accumulation
Cis-sesquisabinene hydrateAntimicrobial25 µMMIC vs. S. aureus

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